4,5-DIMETHYL 2-{8-ETHOXY-1-[2-(4-FLUOROPHENYL)ACETYL]-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE
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Overview
Description
Dimethyl 2-(8-ethoxy-1-[(4-fluorophenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 2-{8-ETHOXY-1-[2-(4-FLUOROPHENYL)ACETYL]-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the ethoxy and fluorophenylacetyl groups. The final steps involve the formation of the thioxo and dithiole-dicarboxylate moieties under controlled conditions. Common reagents used in these reactions include ethyl bromoacetate, 4-fluorobenzoyl chloride, and various sulfur-containing compounds.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(8-ethoxy-1-[(4-fluorophenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxy group can be substituted with other alkoxy groups or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce the corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 2-{8-ETHOXY-1-[2-(4-FLUOROPHENYL)ACETYL]-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(8-ethoxy-1-[(4-chlorophenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate
- Dimethyl 2-(8-ethoxy-1-[(4-bromophenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate
Uniqueness
The uniqueness of 4,5-DIMETHYL 2-{8-ETHOXY-1-[2-(4-FLUOROPHENYL)ACETYL]-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its specific combination of functional groups The presence of the fluorophenylacetyl group imparts unique electronic properties, while the thioxo and dithiole-dicarboxylate moieties provide additional reactivity and stability
Properties
Molecular Formula |
C28H26FNO6S3 |
---|---|
Molecular Weight |
587.7g/mol |
IUPAC Name |
dimethyl 2-[8-ethoxy-1-[2-(4-fluorophenyl)acetyl]-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C28H26FNO6S3/c1-6-36-18-9-7-8-17-20(27-38-22(25(32)34-4)23(39-27)26(33)35-5)24(37)28(2,3)30(21(17)18)19(31)14-15-10-12-16(29)13-11-15/h7-13H,6,14H2,1-5H3 |
InChI Key |
HRYPAKSIIRLDNV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)CC4=CC=C(C=C4)F |
Canonical SMILES |
CCOC1=CC=CC2=C1N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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